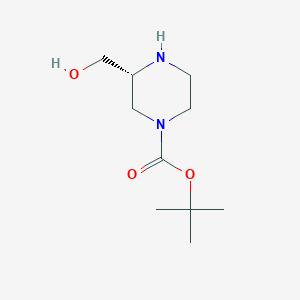

(r)-1-boc-3-(hydroxymethyl)piperazine

説明

Significance of Chiral Heterocycles in Drug Discovery and Development

Chirality, a fundamental property of molecules lacking an internal plane of symmetry, is of paramount importance in drug design and development. nih.gov Many biological targets, such as proteins and enzymes, are themselves chiral, leading to stereoselective interactions with drug molecules. rsc.orgresearchgate.net This means that enantiomers, which are non-superimposable mirror images of a chiral compound, can exhibit significantly different pharmacological, toxicological, and metabolic profiles in a biological environment. researchgate.netnih.gov One enantiomer might produce the desired therapeutic effect, while the other could be inactive, less potent, or even cause adverse effects. researchgate.netnih.gov

The recognition of these potential differences prompted regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines in 1992 for the development of chiral compounds. nih.govnih.gov These guidelines emphasize the need to understand the absolute stereochemistry of a drug and to evaluate the properties of each enantiomer, fostering a shift towards the development of single-enantiomer drugs. nih.govscispace.com The use of enantiomerically pure compounds can lead to improved therapeutic indices, simplified dose-response relationships, and a reduction in off-target effects. researchgate.net Consequently, asymmetric synthesis, the process of creating predominantly one enantiomer of a chiral molecule, has become a cornerstone of modern medicinal chemistry. rsc.orgquora.com

Role of Piperazine (B1678402) Derivatives as Privileged Structures in Bioactive Compounds

Among the vast array of molecular frameworks used in drug discovery, the piperazine ring stands out as a "privileged structure." nih.govjocpr.com This term describes a molecular scaffold that is capable of binding to multiple, diverse biological targets, making it a recurring motif in a wide range of biologically active compounds. jocpr.com The piperazine scaffold is the third most common nitrogen-containing heterocycle found in pharmaceuticals and is a key component of numerous blockbuster drugs. mdpi.combohrium.com Its prevalence spans various therapeutic areas, including anticancer, antidepressant, antiviral, anti-inflammatory, and antipsychotic agents. mdpi.comresearchgate.net

The piperazine ring system has a long history in medicine. It was initially introduced in the early 20th century for the treatment of gout, based on its ability to dissolve uric acid in vitro. jocpr.comnih.gov Its first major successful application, however, came in 1953 when it was introduced as an anthelmintic agent to treat parasitic worm infections. nih.gov The name "piperazine" was derived from its chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant, with the "-az-" infix denoting the additional nitrogen atom. wikipedia.org Over the decades, the simple piperazine core has been extensively modified, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. researchgate.net

The widespread use of the piperazine moiety is attributable to the favorable physicochemical properties it imparts to a molecule, significantly enhancing both its pharmacodynamic and pharmacokinetic profiles. mdpi.comresearchgate.net

Key advantages include:

Improved Solubility and Bioavailability: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors. mdpi.com At physiological pH, one of the nitrogen atoms is typically protonated, which significantly increases water solubility and, consequently, oral bioavailability. nih.govtaylorandfrancis.com

Enhanced Target Binding: The nitrogen atoms can form crucial hydrogen bonds or ionic interactions with biological targets, improving binding affinity and specificity. bohrium.comresearchgate.net

Structural Versatility: The piperazine ring is a conformationally flexible yet structurally rigid scaffold. bohrium.comscilit.com The secondary amine nitrogens allow for the straightforward introduction of two different substituent groups, enabling chemists to fine-tune the molecule's properties and explore structure-activity relationships (SAR). jocpr.comresearchgate.net

Favorable ADME Properties: The incorporation of a piperazine ring often leads to improved Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, which are critical for a successful drug candidate. bohrium.comscilit.com

Specific Focus on (R)-1-Boc-3-(hydroxymethyl)piperazine as a Chiral Building Block

While many successful drugs feature piperazine rings substituted only on the nitrogen atoms, there is growing interest in exploring the chemical space of carbon-substituted piperazines. rsc.orgnih.gov Introducing substituents directly onto the carbon atoms of the ring, especially in a stereodefined manner, creates chiral centers and allows for more precise three-dimensional interactions with biological targets. nih.gov This is where chiral building blocks like this compound become invaluable.

This compound is a derivative of piperazine that is protected at the N1 position with a tert-butoxycarbonyl (Boc) group and features a hydroxymethyl (-CH₂OH) substituent at the C3 position. The "(R)" designation specifies the stereochemical configuration at the chiral center (the C3 carbon).

| Identifier | Value |

| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate |

| CAS Number | 278788-66-2 |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Synonyms | (R)-1-Boc-3-hydroxymethyl-piperazine, (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate |

This data is compiled from sources fishersci.comchemspider.comchemscene.com.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds to ensure optimal biological activity and safety. quora.com The synthesis of complex chiral molecules can be challenging. However, starting with a "chiral pool" of readily available, enantiomerically pure building blocks can greatly simplify the process. nih.gov

This compound serves as such a building block. By incorporating this pre-defined chiral center into a synthetic route, chemists can avoid the difficult and often inefficient steps of creating the chiral center from scratch or separating a racemic mixture later in the synthesis. quora.comnih.gov The (R)-configuration is fixed, allowing for the construction of more complex target molecules with a known and desired three-dimensional structure. The presence of the Boc protecting group on one nitrogen and a free amine on the other, along with a primary alcohol, provides three distinct points for further chemical modification, making it a highly versatile and valuable intermediate in the synthesis of novel chiral pharmaceuticals. rsc.orgnih.gov

General Applications in Organic and Pharmaceutical Synthesis

This compound has emerged as a crucial chiral building block in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a protected amine and a primary alcohol, allows for sequential and regioselective modifications, making it a versatile intermediate for constructing diverse molecular architectures. This compound is particularly significant in the development of drugs for a range of therapeutic areas, including neurological disorders, viral infections, and cancer. google.comchemimpex.com

One of the most well-documented applications of this compound is in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists, which are used for the treatment of migraines. nih.gov For instance, it serves as a key intermediate in the preparation of potent CGRP antagonists. The synthesis involves the strategic modification of the piperazine ring, highlighting the compound's utility in constructing complex heterocyclic systems. nih.gov

A comprehensive review of piperazine-containing drugs approved by the FDA between 2011 and 2023 reveals the importance of this scaffold. nih.gov Notably, the synthesis of certain integrase inhibitors utilizes tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate. In one described synthetic route, the hydroxymethyl group is converted to a nitrile, which is a key step in the elaboration of the final drug molecule. nih.gov This underscores the compound's role in the development of antiviral medications.

The versatility of this compound extends to its use in creating a variety of other therapeutic agents. The piperazine moiety is a common feature in numerous kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.gov While specific examples detailing the use of this exact starting material for all classes are not always publicly available in detail, the fundamental reactivity of the molecule makes it an ideal candidate for incorporation into synthetic routes targeting such compounds.

Furthermore, piperazine derivatives have been instrumental in the development of treatments for central nervous system (CNS) disorders. The ability of the piperazine ring to interact with various receptors in the brain has made it a popular scaffold in neuropharmacology. chemimpex.com The chiral nature of this compound is particularly advantageous in this context, as stereochemistry often plays a critical role in the activity of CNS-acting drugs.

The table below summarizes the diverse applications of this compound in the synthesis of various therapeutic agents.

| Therapeutic Area | Class of Compound | Role of this compound |

| Neurology | CGRP Receptor Antagonists | Key chiral building block for the synthesis of migraine treatments. nih.gov |

| Antiviral | Integrase Inhibitors | A crucial intermediate in the synthesis of antiviral drugs. nih.gov |

| Oncology | Kinase Inhibitors | A versatile scaffold for the development of cancer therapeutics. nih.gov |

| Infectious Diseases | General Antibacterial/Antiviral Agents | An important raw material for drugs treating various infections. google.com |

The strategic importance of this compound in the pharmaceutical industry is also highlighted in patent literature, which describes it as a key raw material for a wide range of applications, including the synthesis of compounds for treating tumors and viral infections. google.com The demand for this chiral intermediate underscores its value in the efficient and stereoselective synthesis of modern pharmaceuticals.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSILYQWHARROMG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647473 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278788-66-2 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 Boc 3 Hydroxymethyl Piperazine

Overview of Established Synthetic Routes

Two principal synthetic pathways for (R)-1-Boc-3-(hydroxymethyl)piperazine have been prominently described in the scientific literature. The first route utilizes pyrazine-2-formic acid as the starting material, involving a reduction and subsequent chiral resolution. The second, and more contemporary, approach begins with the cyclization of ethylenediamine (B42938) and (S)-glycidol.

Pyrazine-2-formic Acid as Raw Material

The synthesis of this compound from pyrazine-2-formic acid is a classical approach that relies on the initial reduction of the pyrazine (B50134) ring system, followed by the separation of the resulting racemic mixture.

This synthetic strategy commences with the catalytic hydrogenation of pyrazine-2-carboxylic acid to yield racemic 2-(hydroxymethyl)piperazine. While specific conditions for the hydrogenation of pyrazine-2-carboxylic acid to piperazine-2-methanol are not extensively detailed in readily available literature, the reduction of pyrazine rings to piperazines is a known transformation, often requiring potent reducing agents or catalytic hydrogenation under forcing conditions.

Following the reduction, the crucial step of chiral resolution is employed to isolate the desired (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid. The principle of this resolution lies in the differential solubility of the two diastereomeric salts. The salt of the (R)-amine with the chiral acid will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. Subsequent treatment of the isolated diastereomeric salt with a base liberates the free (R)-2-(hydroxymethyl)piperazine. The final step involves the protection of the piperazine (B1678402) nitrogen at the 1-position with a tert-butoxycarbonyl (Boc) group to afford the target compound.

While the use of camphorsulfonic acid for the resolution of racemic amines is a well-established technique, specific data on the efficiency and yield of the resolution of 2-(hydroxymethyl)piperazine using this method is not widely reported. General procedures for such resolutions often involve careful optimization of solvent systems and crystallization conditions to achieve high enantiomeric excess.

Ethylenediamine and (S)-Glycidol as Starting Materials

A more recent and efficient approach to the synthesis of this compound utilizes readily available and chiral starting materials, ethylenediamine and (S)-glycidol, thereby avoiding a resolution step.

This synthetic route involves a direct, one-pot cyclization reaction between ethylenediamine and (S)-glycidol. The key to this transformation is the use of a copper chromite catalyst, which facilitates the ring closure to form (R)-2-hydroxymethylpiperazine. The reaction is typically carried out by heating the reactants in the presence of the catalyst. The inherent chirality of (S)-glycidol directs the stereochemistry of the cyclization, leading directly to the desired (R)-enantiomer of the piperazine intermediate.

Following the ring closure, the crude (R)-2-hydroxymethylpiperazine is typically protected with a Boc group to yield the final product, this compound. This protection step is often performed without extensive purification of the intermediate.

The efficiency of the copper chromite-catalyzed ring closure is dependent on the optimization of reaction parameters, including the molar ratios of the reactants and the catalyst loading. While detailed optimization studies for this specific reaction are not extensively published, general principles of catalysis suggest that these factors play a crucial role in maximizing the yield and minimizing side reactions.

The molar ratio of ethylenediamine to (S)-glycidol is a critical parameter. An excess of one reactant may be used to drive the reaction to completion or to control selectivity. For instance, using an excess of the less expensive reactant, typically ethylenediamine, can help ensure complete conversion of the chiral and more costly (S)-glycidol.

Catalyst loading, the amount of copper chromite used relative to the reactants, also significantly influences the reaction rate and yield. A higher catalyst loading can lead to faster reaction times but may also increase costs and complicate product purification. Conversely, a lower catalyst loading may result in incomplete conversion or require longer reaction times. Finding the optimal catalyst loading is therefore a balance between reaction efficiency and economic considerations. The table below summarizes typical reaction parameters that can be optimized for this synthesis.

| Parameter | Description | Potential Impact on Synthesis |

| Molar Ratio (Ethylenediamine : (S)-Glycidol) | The relative amounts of the two starting materials. | Affects reaction completion, selectivity, and cost-effectiveness. |

| Catalyst Loading (mol% or wt%) | The amount of copper chromite catalyst relative to the limiting reactant. | Influences reaction rate, conversion, and potential for side reactions. |

| Temperature (°C) | The temperature at which the reaction is conducted. | Affects reaction rate and selectivity. Higher temperatures may lead to faster reactions but also potential decomposition. |

| Reaction Time (h) | The duration of the reaction. | Determines the extent of conversion. Requires optimization to ensure completion without product degradation. |

| Solvent | The medium in which the reaction is carried out. | Can affect solubility of reactants and catalyst, and may influence the reaction pathway. |

By systematically varying these parameters, the synthesis of (R)-2-hydroxymethylpiperazine can be optimized to achieve high yields and purity, making this route a more attractive and economically viable option for the production of this compound compared to the classical approach starting from pyrazine-2-formic acid.

Formation of (R)-2-hydroxymethylpiperazine Intermediate

A crucial precursor in the synthesis of the target compound is (R)-2-hydroxymethylpiperazine. benthamdirect.com One synthetic route utilizes inexpensive and readily available starting materials: ethylenediamine and (S)-glycidol. google.com The formation of the intermediate is achieved through a ring-closure reaction. google.com

In this process, ethylenediamine, (R)-glycidol, potassium carbonate, and a catalytic amount of copper chromite are heated to reflux in a solvent such as dimethylbenzene for approximately 24 hours. After cooling and filtration, water is added to the mixture. The resulting aqueous phase, which contains the (R)-2-hydroxymethylpiperazine intermediate, is then separated and can be used directly in the subsequent reaction step without extensive purification. google.com

Protection and Deprotection Strategies

Protecting group chemistry is central to the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and neutral conditions and its straightforward removal under acidic conditions. intuit.comindibloghub.com The synthesis pathway involves protecting both nitrogen atoms of the piperazine ring before selectively deprotecting one to obtain the final product. google.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640), is the standard reagent for introducing the Boc protecting group onto the nitrogen atoms of the piperazine ring. intuit.compinaunaeditora.com.br The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride. pinaunaeditora.com.br

Achieving selective mono-protection of a symmetrical diamine like piperazine can be challenging, as the reaction with Boc anhydride can lead to a mixture of mono-Boc, di-Boc, and unreacted starting material. chemicalbook.com One common strategy to favor mono-protection is to use a large excess of the diamine, although this is not always practical for valuable substrates. sciforum.net

A more refined method involves blocking one of the nitrogen atoms by converting it into a salt. By adding one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the amino groups is protonated. sciforum.net This protonated amine is no longer nucleophilic, allowing the Boc anhydride to react selectively with the remaining free nitrogen atom. This approach has been shown to achieve yields of 70-80% for mono-Boc piperazine. sciforum.net Another technique involves forming a salt with glacial acetic acid before the acylation reaction to improve selectivity. chemicalbook.com However, for the synthesis of this compound, a common route proceeds through a di-protected intermediate followed by selective deprotection. google.com

To ensure complete protection and avoid mixtures, the synthesis proceeds by intentionally forming the di-protected intermediate, 1,4-di-Boc-2-hydroxymethylpiperazine. The aqueous solution containing the (R)-2-hydroxymethylpiperazine intermediate is treated with sodium hydroxide (B78521) in an ice bath. google.com Di-tert-butyl dicarbonate is then added dropwise, using a molar ratio of approximately 1:2.1-2.2 of the piperazine intermediate to Boc anhydride, to ensure both nitrogen atoms are protected. google.com The reaction is stirred at room temperature for 10 to 13 hours. google.com

Following the reaction, the product is extracted from the aqueous phase using an organic solvent like dichloromethane (B109758). The combined organic layers are washed with 1M hydrochloric acid, dried with anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield a crude product. Crystallization from a suitable solvent provides the purified 1,4-di-Boc-2-hydroxymethylpiperazine. google.com

| Parameter | Condition |

|---|---|

| Starting Material | (R)-2-hydroxymethylpiperazine (aqueous solution) |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium hydroxide (NaOH) |

| Molar Ratio (Piperazine:Boc₂O) | 1 : 2.1-2.2 |

| Reaction Temperature | Initial cooling (ice bath), then room temperature |

| Reaction Time | 10-13 hours |

| Purification Method | Extraction, acid wash, drying, and crystallization |

| Reported Yield | Up to 78% |

The final step in the synthesis is the selective removal of one of the two Boc groups from the 1,4-di-Boc-2-hydroxymethylpiperazine intermediate. This is achieved through controlled hydrolysis under alkaline conditions, which preferentially cleaves one of the protecting groups to yield the target compound. google.comchemicalbook.com

The selective deprotection is carried out by heating the 1,4-di-Boc-2-hydroxymethylpiperazine in a solution of 95% ethanol (B145695) and an aqueous solution of sodium hydroxide. google.comchemicalbook.com The mixture is heated to reflux and maintained for 3 to 5 hours. google.com The reaction selectively removes the Boc group from the more sterically hindered nitrogen at the 1-position, yielding this compound. google.comchemicalbook.com

After the reaction is complete, the ethanol is removed by concentration under reduced pressure. The remaining mixture is cooled, and the product is extracted using dichloromethane. The combined organic phases are washed with a 15% aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The crude product obtained after concentration is further purified by crystallization from n-hexane, yielding the final this compound with high purity and yield. google.comchemicalbook.com

| Parameter | Condition |

|---|---|

| Starting Material | 1,4-di-Boc-2-hydroxymethylpiperazine |

| Reagent | Sodium hydroxide (NaOH) |

| Solvent | 95% Ethanol and Water |

| Reaction Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Workup Procedure | Ethanol concentration, extraction with dichloromethane, washing with NaCl solution |

| Final Purification | Crystallization from n-hexane |

| Reported Yield | 91% |

| Reported Purity (HPLC) | 98.6% |

Hydrolysis and Purification Methods for Target Compound

Extraction and Crystallization Techniques

The purification of this compound following its synthesis is a critical step to ensure high purity of the final product. A common and effective method involves a combination of liquid-liquid extraction and crystallization. chemicalbook.com

After the initial reaction is complete, the mixture is typically worked up by adding a solvent such as dichloromethane for extraction. The organic phase is separated from the aqueous phase, and the aqueous layer is further extracted multiple times with dichloromethane to maximize the recovery of the product. chemicalbook.com The combined organic extracts are then washed with a brine solution (15% aqueous sodium chloride) to remove water-soluble impurities. chemicalbook.com

Following the wash, the organic phase is dried using an anhydrous drying agent like sodium sulfate to remove residual water. chemicalbook.com The drying agent is subsequently filtered off, and the solvent is removed under reduced pressure, yielding the crude product as an oil. chemicalbook.com The final purification step is achieved through crystallization. N-hexane is added to the crude oil, which induces the crystallization of the pure this compound. chemicalbook.com The resulting solid is collected by filtration and dried, affording the product with high purity and yield. chemicalbook.com

Table 1: Summary of Extraction and Crystallization Process

| Step | Procedure | Purpose |

|---|---|---|

| 1. Extraction | The aqueous reaction mixture is extracted three times with dichloromethane. chemicalbook.com | To transfer the target compound from the aqueous phase to the organic phase. |

| 2. Washing | The combined organic phases are washed with a 15% aqueous sodium chloride solution. chemicalbook.com | To remove residual water and water-soluble impurities. |

| 3. Drying | The organic phase is dried over anhydrous sodium sulfate. chemicalbook.com | To remove dissolved water from the organic solvent. |

| 4. Concentration | The solvent is evaporated under reduced pressure. chemicalbook.com | To isolate the crude product as an oil. |

| 5. Crystallization | N-hexane is added to the crude oil to induce crystallization. chemicalbook.com | To purify the final product by forming a crystalline solid. |

| 6. Isolation | The solid product is collected by filtration and dried. chemicalbook.com | To obtain the final, purified compound. |

This systematic approach has been successfully applied on a large scale, yielding 8.6 kg of (R)-1-Boc-3-hydroxymethylpiperazine from 13.9 kg of its precursor, 1,4-bis-Boc-2-hydroxymethylpiperazine, achieving a yield of 91% with an HPLC purity of 98.6%. chemicalbook.com

Alternative and Advanced Synthetic Approaches

Beyond standard synthetic routes, more advanced methodologies have been developed to produce this compound and related structures, often focusing on efficiency, scalability, and stereochemical control.

Utilizing (2S)-piperazine-2-carboxylic acid Dihydrochloride (B599025)

An efficient and practical synthesis for differentially protected 2-(hydroxymethyl)piperazines has been developed starting from the commercially available and optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. nih.govresearchgate.net This starting material serves as a valuable chiral precursor for creating complex molecular scaffolds. nih.govresearchgate.net

The synthesis involves a multi-step conversion of (2S)-piperazine-2-carboxylic acid dihydrochloride into various protected 2-(hydroxymethyl)piperazines. nih.govresearchgate.net This strategic transformation allows for the creation of versatile synthetic building blocks that are instrumental in preparing biologically active compounds and for constructing combinatorial libraries. nih.govresearchgate.net The process is designed to be efficient, providing a reliable pathway to these valuable intermediates. nih.govresearchgate.net

A key advantage of this synthetic approach is its scalability. nih.govresearchgate.net The use of an optically active and readily available commercial starting material like (2S)-piperazine-2-carboxylic acid dihydrochloride makes the process suitable for large-scale production. nih.govresearchgate.net The efficiency of the conversion ensures that these crucial building blocks can be produced in significant quantities for further use in drug discovery and development programs. nih.govresearchgate.net

Synthesis from Serine Methyl Ester Hydrochloride and N-Boc-L-amino Acids

An alternative advanced approach involves the synthesis of chiral piperazines from amino acid precursors. This methodology leverages the inherent chirality of amino acids to construct the piperazine ring with a defined stereochemistry. unl.pt

The synthesis begins with the condensation of an N-Boc-protected L-amino acid with an amino acid methyl ester hydrochloride, such as serine methyl ester hydrochloride. unl.pt This step forms a dipeptide intermediate. The next key step is cyclization of the dipeptide to produce a diketopiperazine, a cyclic compound containing two amide bonds. unl.pt Following the formation of the diketopiperazine, a reduction step is employed to convert the amide functionalities into amines, thereby forming the saturated piperazine ring. unl.pt This sequence of reactions provides a structured and controllable method for assembling the chiral piperazine core. unl.pt

Table 2: Key Steps in Synthesis from Amino Acid Precursors

| Step | Transformation | Description |

|---|---|---|

| 1. Condensation | Dipeptide Formation | An N-Boc-L-amino acid is coupled with an amino acid methyl ester hydrochloride. unl.pt |

| 2. Cyclization | Diketopiperazine Formation | The linear dipeptide undergoes intramolecular cyclization to form a six-membered diketopiperazine ring. unl.pt |

| 3. Reduction | Piperazine Formation | The amide groups of the diketopiperazine are reduced to yield the final piperazine structure. unl.pt |

This method highlights the utility of amino acids as chiral synthons for the construction of complex heterocyclic molecules like this compound.

Lithiation/Trapping of N-Boc Piperazines for α-Substitution

A primary strategy for functionalizing the piperazine ring at the carbon atom adjacent (alpha) to the N-Boc group is through direct C-H bond activation via lithiation, followed by quenching the resulting organolithium species with an electrophile. beilstein-journals.orgnih.gov This α-lithiation/trapping sequence is a powerful and straightforward method for introducing a wide variety of substituents onto the piperazine core. beilstein-journals.orgnih.gov The process typically involves treating an N-Boc protected piperazine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), to deprotonate the α-carbon, followed by the addition of an electrophile to form a new carbon-carbon or carbon-heteroatom bond. beilstein-journals.orgwhiterose.ac.uk

To standardize the diverse and often complicated literature procedures, unified and experimentally simple protocols for the racemic lithiation/trapping of N-Boc piperazines have been developed. nih.govwhiterose.ac.uk A common procedure involves the diamine-free lithiation of an N-Boc-N'-substituted piperazine in a solvent like tetrahydrofuran (B95107) (THF) at a cryogenic temperature, typically -78 °C. beilstein-journals.orgwhiterose.ac.uk

A critical tool for optimizing these reactions is in situ Infrared (IR) spectroscopy. whiterose.ac.ukresearchgate.net This technique allows for real-time monitoring of the reaction progress by observing the shift in the carbonyl stretching frequency (νC=O) of the Boc group upon lithiation. whiterose.ac.uk For example, a solution of N-Boc-N'-benzyl piperazine in THF at -78 °C shows a νC=O peak at 1696 cm⁻¹. whiterose.ac.uk Upon addition of s-BuLi, this peak is consumed and a new peak corresponding to the lithiated intermediate appears at a lower frequency (1645 cm⁻¹). whiterose.ac.uk By tracking the disappearance of the starting material's peak and the appearance of the product's peak, the optimal time required for complete lithiation can be precisely determined, preventing under-reaction or decomposition from prolonged exposure to the strong base. nih.govwhiterose.ac.uk This has been instrumental in simplifying procedures and improving reproducibility. whiterose.ac.uk For instance, in situ IR monitoring established that the diamine-free lithiation of N-Boc-N'-benzyl piperazine at -78 °C is complete in one hour. whiterose.ac.uk

The lithiation/trapping methodology allows for the introduction of a diverse range of functional groups at the α-position of the piperazine ring. The scope of electrophiles is broad, enabling the synthesis of various derivatives. nih.govwhiterose.ac.uk

Table 1: Examples of Electrophiles Used in Trapping Lithiated N-Boc Piperazines

| Electrophile | Resulting α-Substituent | Reference |

|---|---|---|

| Trimethylsilyl (B98337) chloride (Me₃SiCl) | -Si(CH₃)₃ | whiterose.ac.uk |

| Tributyltin chloride (Bu₃SnCl) | -Sn(C₄H₉)₃ | whiterose.ac.uk |

| Methyl iodide (CH₃I) | -CH₃ | whiterose.ac.uk |

| Allyl bromide | -CH₂CH=CH₂ | whiterose.ac.uk |

| Methyl chloroformate | -COOCH₃ | whiterose.ac.uk |

| Benzophenone | -C(OH)(C₆H₅)₂ | whiterose.ac.uk |

However, the success of the reaction is highly dependent on the nature of the substituent on the distal nitrogen (N') of the piperazine ring. nih.govacs.org This represents a significant limitation. nih.gov When the N'-substituent is small, such as a methyl group, side reactions can dominate. whiterose.ac.uk For example, trapping the lithiated species of N-Boc-N'-methyl piperazine with trimethylsilyl chloride resulted in no desired α-silylated product, but instead yielded a ring-fragmented side-product. whiterose.ac.uk

Conversely, sterically bulky groups on the distal nitrogen, such as cumyl or tert-butyl, can significantly slow down the rate of lithiation. whiterose.ac.uk While these bulky groups can minimize side reactions, they may require longer reaction times or modified conditions to achieve complete lithiation. whiterose.ac.ukacs.org The choice of electrophile also plays an unexpected but crucial role in the outcome, with some electrophiles promoting ring fragmentation more than others. whiterose.ac.ukacs.org

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

An alternative strategy for accessing chiral piperazine cores involves the asymmetric hydrogenation of a corresponding aromatic heterocycle. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazines that contain a tautomeric hydroxyl group (pyrazin-2-ols). rsc.orgdicp.ac.cn This method provides a direct route to chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. rsc.orgdicp.ac.cn

The reaction typically employs a palladium catalyst, such as Pd(OCOCF₃)₂, in combination with a chiral ligand like (R)-TolBINAP. dicp.ac.cn The hydrogenation is carried out under high pressure of hydrogen gas at elevated temperatures. dicp.ac.cn This process has been shown to be scalable, with a gram-scale reaction of 5,6-diphenylpyrazin-2-ol (B169877) yielding the desired piperazin-2-one (B30754) product in 93% yield and with 90% enantiomeric excess (ee). dicp.ac.cn

Table 2: Optimized Conditions for Asymmetric Hydrogenation of Pyrazin-2-ols

| Parameter | Condition |

|---|---|

| Catalyst System | Pd(OCOCF₃)₂ / (R)-TolBINAP |

| Additive | TsOH·H₂O (100 mol%) |

| Hydrogen Pressure | 1000 psi |

| Solvent | Dichloromethane/Benzene (1:1) |

Data sourced from Organic Chemistry Frontiers. dicp.ac.cn

The direct product of the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a chiral piperazin-2-one. rsc.orgdicp.ac.cn This intermediate contains the desired stereocenter established during the enantioselective hydrogenation step. dicp.ac.cn

These chiral piperazin-2-ones can then be readily converted into the corresponding chiral piperazines. rsc.orgdicp.ac.cn This is typically achieved through a reduction of the amide functional group within the piperazin-2-one ring. The reduction can be performed using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). dicp.ac.cn A key advantage of this two-step sequence is that the reduction of the piperazin-2-one to the piperazine proceeds without loss of optical purity, preserving the high enantioselectivity achieved in the hydrogenation step. rsc.orgdicp.ac.cn This provides a reliable and efficient pathway to valuable chiral piperazine building blocks. dicp.ac.cn

Applications in Advanced Organic Synthesis and Drug Discovery

Building Block for Functionalized Piperazines

The piperazine (B1678402) moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of biologically active compounds and approved drugs. nih.govorganic-chemistry.org (R)-1-Boc-3-(hydroxymethyl)piperazine serves as a crucial building block for introducing this valuable heterocycle into target molecules in a stereochemically controlled manner. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for one of the nitrogen atoms, allowing for selective functionalization at the other nitrogen or the hydroxymethyl group. chemimpex.com

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating a large number of diverse compounds for high-throughput screening. nih.gov this compound is an excellent scaffold for the construction of such libraries. researchgate.net Its bifunctional nature—a protected amine and a hydroxyl group—allows for a two-pronged approach to diversification. A variety of substituents can be introduced at the unprotected nitrogen atom, while the hydroxyl group can be oxidized, esterified, or converted into other functional groups. This dual functionality enables the parallel synthesis of a focused library of piperazine derivatives, which can then be screened to identify lead compounds with desired biological activities. mdpi.com

Role in Pharmaceutical Development as a Chiral Intermediate

Chirality is a critical factor in pharmaceutical science, as different enantiomers (mirror-image isomers) of a drug can have vastly different pharmacological and toxicological profiles. nbinno.com The use of pure chiral intermediates like this compound is essential for the synthesis of single-enantiomer drugs, ensuring that the final active pharmaceutical ingredient (API) has the desired therapeutic effect and avoids potential side effects from an unwanted enantiomer. nbinno.com

The defined stereochemistry of this compound makes it a key precursor for therapeutics that require precise spatial orientation for target binding.

While the provided outline specifies Phosphoinositide 3-kinase (PI3K) inhibitors, available research more directly highlights the role of similar chiral piperazine and piperidine intermediates in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors for rheumatoid arthritis. nih.govresearchgate.net BTK is a clinically validated target for B-cell-mediated autoimmune diseases. nih.gov In the development of potent and selective BTK inhibitors, chiral building blocks are crucial. For instance, in the synthesis of 8-amino-imidazo[1,5-a]pyrazine-based reversible BTK inhibitors, a key step involves the coupling of a pyrazine (B50134) core with a chiral piperidine derivative, (R)-N-Boc-piperidine-3-carboxylic acid, which is structurally analogous to this compound. nih.gov This strategic use of a chiral intermediate ensures the correct stereochemistry in the final molecule, which is critical for effective binding to the kinase enzyme and achieving high selectivity, ultimately leading to a more effective and safer therapeutic agent for rheumatoid arthritis. researchgate.netnih.gov

| Therapeutic Target | Disease | Role of Chiral Intermediate |

| Bruton's tyrosine kinase (BTK) | Rheumatoid Arthritis | Ensures correct stereochemistry for selective binding to the kinase hinge region. nih.govresearchgate.net |

| Plasmodium falciparum Cytochrome bc1 | Malaria | Forms the core scaffold of agents designed to inhibit parasite growth. nih.govnih.gov |

The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial agents. nih.gov Piperazine derivatives have been a focus of this research. nih.govresearchgate.net this compound can serve as a core component in the synthesis of novel antimalarials. For example, research into 4(1H)-quinolone-based antimalarials, which target the parasite's cytochrome bc1 complex, has utilized piperazine substituents to enhance properties like aqueous solubility and oral bioavailability. nih.gov The synthesis of these agents involves coupling a substituted piperazine to the main quinolone scaffold. nih.gov Using a chiral, functionalized piperazine like this compound allows for the exploration of structure-activity relationships in three dimensions, potentially leading to compounds with enhanced potency and improved pharmacological profiles against both blood and liver stages of the parasite. nih.gov

Development of Piperazine-Containing Drugs

Research Tool in Biochemical and Life Science Studies

Beyond its direct role in drug synthesis, this compound is a valuable research tool. As a chiral building block, it provides a reliable way to synthesize enantiomerically pure compounds, which is essential for studying biological systems where stereochemistry dictates molecular recognition and function. chemimpex.com

Its utility lies in its bifunctional nature: the Boc-protected amine allows for selective deprotection and subsequent reaction, while the hydroxymethyl group can be easily converted to other functionalities or used as a point of attachment. This makes it an ideal starting material for creating custom ligands, probes, and catalysts for biochemical and life science research. chemimpex.com The ability to construct complex and stereochemically defined molecules is fundamental to exploring protein-ligand interactions, elucidating biological pathways, and validating new drug targets.

Understanding Disease Mechanisms

The precise architecture of this compound allows for its incorporation into molecular probes designed to investigate biological pathways. Chirality is a fundamental aspect of drug-target interactions, influencing both efficacy and safety. By using this specific enantiomer, researchers can synthesize ligands with high selectivity for particular receptors or enzymes. nih.gov

These selective molecules can be used to:

Probe Receptor Binding Sites: The fixed stereochemistry of the piperazine derivative helps in mapping the topology of receptor binding pockets. Understanding how a chiral molecule interacts with a biological target provides insight into the structural requirements for agonism or antagonism, which is foundational to understanding the mechanism of both diseases and potential treatments. nih.gov

Elucidate Enzyme Function: Piperazine derivatives can act as inhibitors for various enzymes. researchgate.net By creating inhibitors with a defined stereocenter using this compound, scientists can study the specific function of enzymes in cellular signaling cascades that are implicated in disease progression. researchgate.netresearchgate.net

Modulate Cellular Pathways: The biological activities of compounds derived from this building block often involve the modulation of cellular pathways, such as those related to inflammation, cell proliferation, and neurotransmission. researchgate.netresearchgate.net Using these specific chiral molecules helps to dissect the complex signaling networks that underpin various pathological conditions.

Development of Novel Therapeutic Agents

The piperazine scaffold is a common feature in many approved drugs, and this compound is a valuable starting material for the synthesis of new therapeutic candidates. Its utility spans a wide range of disease areas due to the favorable pharmacological properties often associated with the piperazine nucleus.

The compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com For instance, the piperazine ring is a core component of drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases. researchgate.netmdpi.com The (R)-configuration and the hydroxymethyl handle on this specific building block allow for the precise, stereocontrolled introduction of this important pharmacophore into larger, more complex drug molecules.

Notable examples of therapeutic areas where derivatives have been investigated include:

Anticancer Agents: Piperazine derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology. researchgate.netmdpi.com

Antidepressants: Several drugs for depression act on the serotonergic system, and the piperazine structure is key to their activity. mdpi.com

Antipsychotics: Drugs used to treat schizophrenia and other psychotic disorders often contain a piperazine moiety. mdpi.com

The table below illustrates how this building block can be incorporated into the synthesis of complex molecules targeting various diseases.

| Therapeutic Area | Target Class | Role of Piperazine Moiety |

| Oncology | Protein Kinase Inhibitors | Interacts with the hinge region of kinases or extends into solvent-exposed regions to enhance potency and selectivity. nih.gov |

| Psychiatry | GPCRs / Transporters | Forms key interactions with receptors like serotonin (5-HT) or dopamine (D2) to modulate neurotransmission. mdpi.comchemicalbook.com |

| Virology | Integrase Inhibitors | Acts as a scaffold to correctly position functional groups that chelate metals or interact with the enzyme's active site. |

| Migraine | CGRP Antagonists | Provides a rigid core for arranging substituents that block the CGRP receptor. nih.gov |

Use in Laboratory Research and Development Processes

In a laboratory setting, this compound is prized for its utility as a chiral building block. The tert-butoxycarbonyl (Boc) group is a common amine-protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions. This feature allows for selective reactions at other parts of the molecule.

Key applications in R&D include:

Asymmetric Synthesis: It enables the synthesis of enantiomerically pure compounds, which is critical for developing selective drugs. The pre-defined stereocenter at the C-3 position is transferred to the final product, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis.

Scaffold for Combinatorial Chemistry: The piperazine core can be functionalized at its two nitrogen atoms and the hydroxymethyl group, making it an ideal scaffold for creating libraries of related compounds. researchgate.net This approach is used in high-throughput screening to rapidly identify new drug leads.

Development of Synthetic Methodologies: The compound is used in the development of new chemical reactions and synthetic strategies. google.com For example, it can be used as a substrate in coupling reactions like the Buchwald-Hartwig amination to form carbon-nitrogen bonds, a common step in pharmaceutical synthesis. mdpi.comlifechempharma.com

The table below summarizes the key chemical properties of this versatile reagent.

| Property | Value |

| CAS Number | 278788-66-2 |

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid |

| Chirality | (R)-enantiomer |

Stereochemical Considerations and Chiral Purity

Importance of Enantiomeric Purity in Pharmaceutical Applications

(r)-1-boc-3-(hydroxymethyl)piperazine is a significant chiral intermediate and a key raw material in the pharmaceutical industry. google.com Its importance lies in its incorporation into more complex drug molecules where stereochemistry dictates pharmacological activity. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the interaction between a chiral drug and its target is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. nih.gov

Therefore, the enantiomeric purity of this compound is paramount when it is used as a starting material for the synthesis of chiral pharmaceuticals. nih.gov The use of an enantiomerically pure starting material ensures that the final active pharmaceutical ingredient (API) is also enantiomerically pure, which is often a stringent requirement by regulatory agencies like the FDA. mdpi.com This eliminates the potential for unwanted side effects from the other enantiomer and allows for a more precise therapeutic effect. The versatile basic structure of piperazine (B1678402) allows for the development of new bioactive molecules for a wide range of diseases, and its derivatives can be readily modified to achieve desired pharmacological activity. nih.gov

Methods for Maintaining and Assessing Stereochemical Integrity During Synthesis

Ensuring the stereochemical integrity of this compound throughout its synthesis and subsequent transformations is a key challenge in medicinal chemistry. Several strategies are employed to obtain and maintain the desired enantiomer in high purity.

Chiral Resolution Techniques

Chiral resolution is a common method to separate a racemic mixture (a 1:1 mixture of both enantiomers) of 1-boc-3-(hydroxymethyl)piperazine. This can be achieved through various techniques:

Classical Resolution: This involves reacting the racemic piperazine derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. unl.ptshimadzu.com The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the isolation of the desired (R)-enantiomer.

Use of Optically Active Starting Materials

A highly effective strategy to obtain enantiomerically pure this compound is to start the synthesis from a readily available, optically active precursor, a concept known as the "chiral pool." This approach avoids the need for a resolution step later in the synthesis.

A documented synthesis of this compound utilizes (R)-glycidol as the chiral starting material. google.com In this process, the stereocenter of (R)-glycidol is incorporated into the piperazine ring, thereby dictating the final stereochemistry of the product. The synthesis involves the reaction of (R)-glycidol with ethylenediamine (B42938) to form (R)-2-hydroxymethylpiperazine, which is then protected with a Boc group to yield the final product. google.com

| Step | Reactants | Key Transformation | Product |

| 1 | (R)-glycidol, Ethylenediamine | Ring-opening and cyclization | (R)-2-hydroxymethylpiperazine |

| 2 | (R)-2-hydroxymethylpiperazine, Di-tert-butyl dicarbonate (B1257347) | N-Boc protection | This compound |

Asymmetric Synthesis Approaches

Asymmetric synthesis involves the use of chiral catalysts or reagents to convert an achiral starting material into a chiral product with a preference for one enantiomer. This is often a more efficient approach than chiral resolution as it directs the synthesis towards the desired enantiomer from the outset.

For piperazine derivatives, asymmetric hydrogenation is a notable technique. mdma.chnih.gov This involves the reduction of a prochiral precursor, such as a tetrahydropyrazine, using a chiral catalyst, typically a transition metal complex with a chiral ligand. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. While specific examples for this compound are not extensively detailed in readily available literature, the principle is widely applied in the synthesis of other chiral piperazines. rsc.org

The stereochemical outcome of these synthetic methods is typically assessed using analytical techniques such as:

Chiral HPLC: To determine the enantiomeric excess (ee) of the product. unl.pt

NMR Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent to distinguish them. researchgate.netnih.govbeilstein-journals.orgnih.gov

X-ray Crystallography: To unambiguously determine the absolute stereochemistry of the molecule. chemrxiv.orgresearchgate.netnih.govmdpi.com

Impact of Stereochemistry on Biological Activity and Selectivity

The specific (R) configuration of the stereocenter in this compound is crucial as it translates to the stereochemistry of the final drug molecule, which in turn dictates its biological activity and selectivity. researchgate.net The three-dimensional arrangement of the hydroxymethyl group on the piperazine ring influences how the final drug molecule binds to its biological target.

For instance, in a study of piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ", the pure (R,R)-enantiomer of a complex piperazine derivative, (R,R)-23c, displayed a high affinity for the receptor, with a K(i)high of 1 nM. nih.gov This high affinity and selectivity are attributed to the specific spatial orientation of the substituents on the chiral centers, which allows for optimal interaction with the receptor's binding site. This example, while not directly involving this compound, underscores the principle that stereochemistry is a critical determinant of biological activity in piperazine-containing compounds. researchgate.net

The piperazine scaffold is a common feature in many drugs targeting the central nervous system, where receptor subtypes are often very similar. researchgate.netnih.govmdpi.com In such cases, the precise stereochemistry of a drug can be the deciding factor for its selectivity towards a specific receptor subtype, thereby minimizing off-target effects and improving the therapeutic window. The use of enantiomerically pure intermediates like this compound is therefore a fundamental strategy in the development of safer and more effective medicines. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatizations and Functionalizations

The inherent structural features of (r)-1-boc-3-(hydroxymethyl)piperazine, namely its chiral center, the Boc-protected amine, the secondary amine, and the primary hydroxyl group, offer a rich scaffold for a multitude of chemical modifications. Future research will undoubtedly focus on leveraging these functionalities to create diverse libraries of novel compounds with tailored pharmacological properties.

The free secondary amine provides a ready site for N-alkylation, N-arylation, and acylation, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Similarly, the primary hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines, further expanding the chemical space accessible from this versatile starting material. For instance, derivatization of the hydroxyl group was a key step in the synthesis of a potent human Calcitonin Gene-Related Peptide (CGRP) antagonist, where it was converted to a mesylate and subsequently displaced with cyanide to introduce a cyanomethyl group nih.gov.

Moreover, recent advancements in C-H functionalization offer intriguing possibilities for directly modifying the carbon backbone of the piperazine (B1678402) ring, a strategy that has been underexplored for this specific molecule but holds immense potential for generating novel analogs with unique 3D geometries mdpi.com.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Secondary Amine | Reductive amination, Buchwald-Hartwig amination, Acylation | N-alkyl, N-aryl, N-acyl derivatives |

| Hydroxymethyl Group | Oxidation, Etherification, Esterification, Mesylation/Tosylation followed by nucleophilic substitution | Aldehyde, Carboxylic acid, Ethers, Esters, Amines, Azides, etc. |

| Piperazine Ring | C-H functionalization | Introduction of substituents on the carbon backbone |

Application in New Therapeutic Areas Beyond Current Scope

While piperazine-containing compounds have found utility in a broad spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, the application of this compound as a starting material is continually expanding into new frontiers nih.govnih.govrsc.org.

A significant emerging application is in the development of treatments for neurological disorders. The piperazine scaffold is a common feature in many CNS-active drugs, and the chirality of this compound makes it an attractive starting point for the synthesis of enantiomerically pure agents targeting neurological pathways silae.itcuestionesdefisioterapia.comresearchgate.net. Research into novel antidepressants and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's represents a promising avenue nih.govnih.gov. For example, the development of selective histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases has utilized benzylpiperazine derivatives to enhance brain penetration nih.gov.

Another area of active investigation is in the development of novel antiviral agents. The piperazine nucleus is a known scaffold in various antiviral compounds, and the demand for new therapeutics to combat emerging viral threats is ever-present rsc.orgmdpi.com. The unique stereochemistry of this compound could be exploited to design inhibitors that fit precisely into the chiral binding pockets of viral enzymes.

Furthermore, its use in the synthesis of CGRP receptor antagonists for the treatment of migraine highlights its potential in targeting G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, opening doors to new therapeutic interventions for a range of conditions nih.govnih.govwikipedia.orgnih.gov.

Development of More Sustainable and Cost-Effective Synthetic Routes

The growing emphasis on green chemistry in the pharmaceutical industry is driving the development of more sustainable and economically viable methods for synthesizing key intermediates like this compound unibo.it. Traditional multi-step syntheses often involve hazardous reagents, extensive use of protecting groups, and generate significant waste mdpi.com.

Future research will focus on developing more streamlined and environmentally friendly synthetic pathways. This includes the use of biocatalysis, flow chemistry, and the exploration of less hazardous solvents and reagents organic-chemistry.org. A recently patented method highlights a more cost-effective and industrially scalable synthesis with fewer steps and higher yield google.com. Such innovations not only reduce the environmental footprint of pharmaceutical manufacturing but also make the resulting drugs more accessible.

Integration with Computational Chemistry and In Silico Studies

Computational chemistry and in silico screening are becoming indispensable tools in modern drug discovery, and their application to this compound and its derivatives is a burgeoning area of research. Molecular modeling techniques can provide valuable insights into the conformational preferences of the piperazine ring, which can be crucial for its interaction with biological targets nih.gov.

Future studies will likely involve the use of computational methods to:

Design virtual libraries of derivatives of this compound for in silico screening against various therapeutic targets.

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Elucidate the binding modes of active compounds at their target receptors through molecular docking and molecular dynamics simulations, thereby guiding further lead optimization.

These computational approaches can significantly accelerate the drug discovery pipeline, reduce the reliance on expensive and time-consuming experimental screening, and facilitate a more rational design of potent and selective drug candidates researchgate.net.

Design of Multi-Targeted Ligands and Hybrid Compounds

The concept of "one molecule, multiple targets" is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The piperazine scaffold is well-suited for the design of multi-targeted ligands and hybrid molecules due to its ability to serve as a versatile linker connecting different pharmacophores nih.gov.

Future research will likely see the increased use of this compound as a central scaffold in the construction of such multi-functional molecules. For example, by derivatizing both the secondary amine and the hydroxymethyl group with different pharmacophoric moieties, it is possible to create hybrid compounds that can simultaneously modulate two or more biological targets.

This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. The design of hybrid molecules combining, for instance, a kinase inhibitor moiety with a fragment that targets a different cancer-related pathway, is an area of intense interest nih.gov. Similarly, in the context of CNS disorders, combining a dopamine receptor modulator with a serotonin reuptake inhibitor in a single molecule could offer a more comprehensive treatment approach cuestionesdefisioterapia.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (R)-1-Boc-3-(hydroxymethyl)piperazine?

- Answer : The synthesis of Boc-protected piperazine derivatives typically involves introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Characterization relies on elemental analysis, NMR spectroscopy (to confirm stereochemistry at the 3-hydroxymethyl position), and mass spectrometry. For example, modified piperazine derivatives have been validated using spectral data and elemental analysis to confirm regioselective functionalization .

Q. How can researchers assess the biological activity and toxicity profile of this compound derivatives?

- Answer : Standard protocols include:

- In vitro assays : Serotonin receptor binding studies (e.g., 5-HT1A affinity) to evaluate CNS activity .

- Toxicity screening : Acute toxicity tests in rodent models, focusing on LD50 values and histopathological analysis. Beta-cyclodextrin modifications, as seen in similar piperazines, can reduce toxicity but may lower bioactivity .

Advanced Research Questions

Q. How does the Boc protecting group influence the stability and pharmacological activity of this compound?

- Answer : The Boc group enhances stability during synthesis by preventing undesired side reactions at the piperazine nitrogen. However, its bulkiness may sterically hinder interactions with biological targets like enzymes or receptors. Deprotection under acidic conditions (e.g., TFA) is critical for activating the compound in vivo. Comparative studies on Boc-protected vs. deprotected analogs reveal significant differences in potency, as seen in PDHK inhibitors where stereochemistry and substituent size drastically alter IC50 values .

Q. What role does stereochemistry play in the reactivity and biological function of this compound?

- Answer : The (R)-configuration at the 3-hydroxymethyl position dictates stereoselective interactions. For instance, enzymatic pathways (e.g., nonribosomal peptide synthetases) preferentially process specific stereoisomers, as observed in strained piperazine alkaloid biosynthesis. Computational modeling (DFT or MD simulations) can predict enantiomer-specific binding affinities to targets like MAGL or TRPV1 channels .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS applications?

- Answer : Key SAR strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances blood-brain barrier permeability .

- Scaffold hybridization : Merging piperazine with benzodioxane or trifluoromethyl motifs improves dual activity (e.g., FAAH inhibition and TRPV1 antagonism) .

- Conformational analysis : Coplanar vs. perpendicular aryl ring orientations relative to the piperazine core modulate agonist/antagonist profiles at serotonin receptors .

Q. What computational tools are effective in predicting the metabolic stability and enzyme inhibition potential of this compound?

- Answer : Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., carbamate hydrolysis), while molecular docking (AutoDock Vina) predicts binding modes to enzymes like PDHK or MAGL. Machine learning models (e.g., QSAR) trained on piperazine datasets can forecast ADMET properties, such as CYP450 inhibition risks .

Q. How do researchers resolve contradictions between reduced toxicity and diminished bioactivity in modified piperazines?

- Answer : Beta-cyclodextrin inclusion complexes, as reported in low-toxicity piperazine derivatives, reduce cytotoxicity but may mask pharmacophores. Mitigation strategies include:

- Prodrug design : Temporarily masking hydroxyl groups with labile esters to restore activity post-metabolism .

- Dose optimization : Balancing lower potency with extended-release formulations to maintain efficacy .

Q. What mechanisms underlie the enzyme inhibition activity of piperazine carbamate derivatives?

- Answer : Piperazine carbamates (e.g., MAGL inhibitors) act via covalent modification of catalytic serine residues, as confirmed by X-ray crystallography. The carbamate group forms a stable acyl-enzyme intermediate, blocking substrate access. Dual inhibitors (e.g., targeting FAAH/TRPV1) exploit structural homology between enzyme active sites and ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。